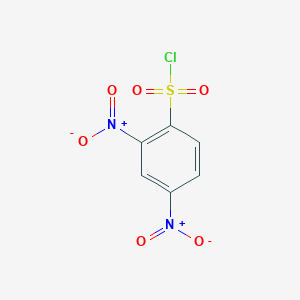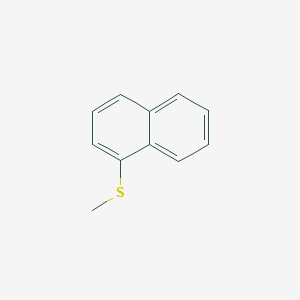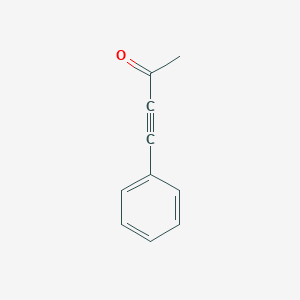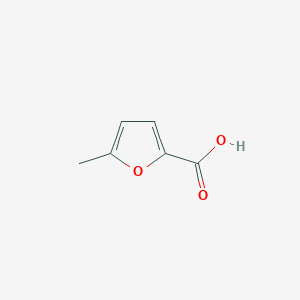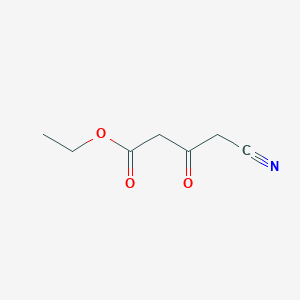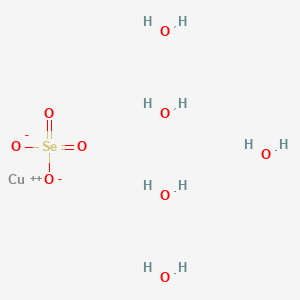
Cupric selenate pentahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cupric selenate pentahydrate is a chemical compound with the molecular formula CuSeO4·5H2O. It is a blue-green crystal that is soluble in water. This compound has been studied for its potential applications in various scientific research fields due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Neutron Diffraction Study
Cupric selenate pentahydrate has been studied for its antiferromagnetic structure through neutron diffraction. This research revealed the magnetic structure and transition temperature of cupric selenate, providing insights into its magnetic properties (Scharenberg & Will, 1971).
Thermal Decomposition and Properties
The thermal behavior of this compound has been extensively studied. This includes its thermal decomposition intermediates and the influence of temperature changes on its properties. Such research is critical in understanding the material's stability and potential applications in various temperature-sensitive environments (Machado et al., 2020).
Chemical Reactions and Synthesis
This compound plays a role in the synthesis of certain compounds, such as in the copper-mediated deprotection of thiazolidine and selenazolidine derivatives. This demonstrates its potential in facilitating chemical reactions, particularly in organic chemistry and protein synthesis (Naruse et al., 2020).
Adaptation to Toxic Metals
Studies have used this compound to understand how organisms adapt to toxic metals. This research provides valuable information on environmental toxicity and the adaptation mechanisms of different species to metal ions (Kuwabara & Leland, 1986).
Oxygen Isotope Exchange
The oxygen isotope exchange during the thermal dehydration of this compound has been studied, offering insights into the chemical dynamics of this compound under varying temperature conditions. This research is crucial for understanding isotope chemistry and the behavior of selenate compounds under thermal stress (Hevroni & Danon, 2010).
Hydrogen Bonding and Dehydration
Research into the hydrogen bonding and dehydration behavior of hydrated selenates, including this compound, contributes to our understanding of the structural and molecular properties of these compounds. This knowledge is vital in material science and crystallography (Erfany-Far & Fuess, 1987).
Static Susceptibility and Spin Relaxation
This compound has been used to study the static susceptibility and spin relaxation in magnetic systems. Such studies are important in understanding magnetic materials and their potential applications in technology (Candela, 1965).
Safety and Hazards
Cupric selenate pentahydrate is likely to have safety and hazard concerns similar to other copper compounds. For instance, copper (II) sulfate pentahydrate is known to cause skin irritation and serious eye irritation. Inhalation may irritate the nose, throat, and upper respiratory tract . It is highly toxic and may be fatal if inhaled, ingested, or absorbed through the skin .
Eigenschaften
IUPAC Name |
copper;selenate;pentahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.H2O4Se.5H2O/c;1-5(2,3)4;;;;;/h;(H2,1,2,3,4);5*1H2/q+2;;;;;;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBUDWDECDEFLW-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.[O-][Se](=O)(=O)[O-].[Cu+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuH10O9Se |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60143129 |
Source


|
| Record name | Cupric selenate pentahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60143129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10031-45-5 |
Source


|
| Record name | Cupric selenate pentahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cupric selenate pentahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60143129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CUPRIC SELENATE PENTAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6B03F6355 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B156144.png)


